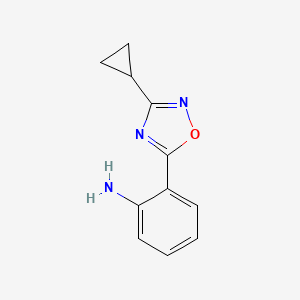

2-(3-环丙基-1,2,4-恶二唑-5-基)苯胺

描述

“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 135436-92-9 . It has a molecular weight of 201.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The InChI Code for “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is 1S/C11H11N3O/c12-9-4-2-1-3-8 (9)11-13-10 (14-15-11)7-5-6-7/h1-4,7H,5-6,12H2 .

Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Physical And Chemical Properties Analysis

The compound “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 201.23 .

科学研究应用

合成和表征

- 已合成并表征了新型 2,5 取代的 1,3,4 恶二唑衍生物,因其作为生物活性化合物的潜力。这些衍生物已被评估其抗糖尿病、抗炎和抗癌活性,展示了恶二唑化合物在药物化学中的效用 (S. Kavitha、K. Kannan 和 S. Gnanavel,2016)。

- 已经开发出一种铜催化的多米诺方案,用于从简单且可用的靛红和酰肼合成 2-(1,3,4-恶二唑-2-基)苯胺衍生物。该过程整合了连续缩合、碱促进的开环和铜催化的脱羧偶联,突出了一种构建复杂分子的有效方法 (程旭等人,2015)。

生物活性

- 合成的恶二唑衍生物已显示出对各种细菌和真菌菌株的中等至良好的抗菌活性,说明了这些化合物在开发新的抗菌剂中的潜力 (S. Kavitha 等人,2016)。

- 一项关于与天然产物有关的新型 1,2,4-恶二唑和三氟甲基吡啶的研究评估了它们的结构分析和抗肿瘤活性。其中一种化合物的平均 IC50 值为 5.66 μM,表明在癌症治疗研究中具有显着潜力 (Catalin V. Maftei 等人,2016)。

电合成和结构见解

- 已开发出一种用于构建 2-(1,3,4-恶二唑-2-基)苯胺衍生物的分子内脱羧偶联反应,采用电化学。该技术提供了一种以中等至良好的产率合成这些衍生物的新方法 (彭程钱等人,2020)。

- 2-(1,3,4-恶二唑-2-基)苯胺的合成和单晶 X 射线结构已得到证实,为该领域的未来研究提供了有价值的结构信息 (A. Souldozi 等人,2007)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

There is a growing interest in the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

作用机制

Target of Action

Compounds with a similar 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s known that the 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group was revealed in the structure of similar compounds .

Biochemical Pathways

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound may interact with similar biochemical pathways.

Result of Action

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that the compound may have similar effects.

属性

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZAQYCQCYQYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2978897.png)

![methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2978901.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)

![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)

![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)